molecular formula C12H10Cl2N2 B11814317 N-(2,6-Dichlorobenzyl)pyridin-2-amine

N-(2,6-Dichlorobenzyl)pyridin-2-amine

Cat. No.: B11814317
M. Wt: 253.12 g/mol
InChI Key: CWLVLNFZAKWQIW-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorobenzyl)pyridin-2-amine is a chemical compound with the molecular formula C12H10Cl2N2 It is known for its unique structure, which includes a pyridine ring substituted with a 2,6-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorobenzyl)pyridin-2-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with pyridin-2-amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorobenzyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine atoms.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing chlorine atoms.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorobenzyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dichlorobenzyl)-N-(2-pyridinylmethyl)amine
  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine

Uniqueness

N-(2,6-Dichlorobenzyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both a pyridine ring and a dichlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H10Cl2N2/c13-10-4-3-5-11(14)9(10)8-16-12-6-1-2-7-15-12/h1-7H,8H2,(H,15,16)

InChI Key

CWLVLNFZAKWQIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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